molecular formula C16H12N2 B085044 2,3-Diphenylbutanedinitrile CAS No. 15146-07-3

2,3-Diphenylbutanedinitrile

Cat. No.: B085044
CAS No.: 15146-07-3
M. Wt: 232.28 g/mol
InChI Key: KJPHABUGXMBVHI-UHFFFAOYSA-N
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Description

2,3-Diphenylbutanedinitrile (CAS 2450-56-8) is an organic compound with the molecular formula C16H10N2 and a molecular weight of 230.264 g/mol . This structure features two phenyl groups and two nitrile groups on a central alkene backbone, which classifies it as a dinitrile derivative of stilbene (also known as (E)-α,α'-dicyanostilbene) . The presence of both aromatic rings and polar nitrile groups makes this compound a valuable building block in organic synthesis and materials science research. It can serve as a precursor for the development of more complex heterocyclic systems or be investigated for its photophysical properties in novel organic materials. Researchers value this compound for its rigid, conjugated structure, which may be exploited in the design of ligands or molecular scaffolds. As with all chemicals of this nature, proper safety protocols must be followed. This product is intended for research purposes in a laboratory setting only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-diphenylbutanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c17-11-15(13-7-3-1-4-8-13)16(12-18)14-9-5-2-6-10-14/h1-10,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPHABUGXMBVHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70934262
Record name 2,3-Diphenylbutanedinitrile
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Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15146-07-3, 5424-86-2
Record name NSC117511
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Record name NSC12494
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Record name 2,3-Diphenylbutanedinitrile
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Record name meso-1,2-Dicyano-1,2-diphenylethane
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Preparation Methods

Key Advantages:

  • High stereoselectivity (exclusive meso form).

  • Utilizes inexpensive and readily available starting materials.

Alternative Pathways and Catalytic Innovations

While the benzyl cyanide–benzaldehyde route remains predominant, emerging methodologies explore radical-initiated and solid-state reactions to enhance efficiency or enable scalability.

Radical-Initiated Coupling (Patent CN106083508A)

A Chinese patent discloses a radical-mediated synthesis of structurally related hydrocarbons, employing azo-bis-isobutyl cyanide (AIBN) as a radical initiator and ferrous acetate as a catalyst. Although this method targets 2,3-dimethyl-2,3-diphenylbutane, its principles could theoretically extend to dinitrile synthesis by substituting hydrocarbon precursors with nitrile analogues.

Reaction Parameters:

  • Temperature : 60–100°C.

  • Pressure : Ambient.

  • Yield : 65–75% for hydrocarbon analogues.

Limitations for Dinitrile Synthesis:

  • No direct evidence of applicability to this compound.

  • Requires validation with nitrile-containing substrates.

Continuous Flow Photoreactors (RSC Advances, 2024)

Recent advancements in photochemical synthesis highlight the potential of inline crystallization and pulsed flow reactors for producing sterically hindered nitriles. While applied to d,l-2,4-dimethyl-3-oxo-2,4-diphenylpentanedinitrile , this technology offers insights into scaling this compound production:

  • Space-Time Yield (STY) : Achieved 3.6 kg h1^{-1} m3^{-3} for pentanedinitrile derivatives.

  • Solid-State Reactivity : Confinement in crystalline matrices minimizes side reactions, improving regiospecificity.

Structural and Spectroscopic Characterization

Post-synthesis analysis of this compound confirms its meso configuration through combined spectroscopic and computational methods:

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR : Distinct coupling patterns for methylene (CH2_2) protons adjacent to nitrile groups.

  • 13^{13}C NMR : Peaks at δ 115–120 ppm confirm nitrile carbons.

X-ray Crystallography

Single-crystal studies reveal a centrosymmetric structure with phenyl groups occupying equatorial positions, consistent with the meso form.

Computational Validation

Density functional theory (DFT) calculations corroborate the RS diastereomer as the most stable configuration, albeit with minimal energy differences (~4.3 kJ mol1^{-1}) compared to the SS form.

Industrial-Scale Considerations

Catalyst Recycling and Waste Management

The patent CN106083508A emphasizes raw material recyclability and zero aqueous waste , principles applicable to dinitrile synthesis. For instance:

  • Unreacted benzyl cyanide and benzaldehyde can be recovered via distillation.

  • Sodium cyanide residues are neutralized to minimize environmental impact.

Process Intensification

Adopting continuous flow systems (as demonstrated for pentanedinitriles) could address batch-processing limitations:

  • Enhanced Heat/Mass Transfer : Mitigates exothermic risks during nitrile formation.

  • Automated Crystallization : Ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenylbutanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthesis of Chiral Compounds

One of the primary applications of 2,3-diphenylbutanedinitrile is in the synthesis of chiral compounds. It serves as a precursor or intermediate in the production of various chiral building blocks, which are essential in pharmaceutical chemistry. For instance, it has been utilized in studies involving enzymatic resolution procedures that yield optically active aziridines with high enantiomeric excesses . These aziridines are crucial for synthesizing antiviral drugs like oseltamivir and tamiflu .

Photochemical Reactions

The compound's unique structure allows it to participate in photochemical reactions, particularly photodecarbonylation processes. Recent studies have demonstrated its effectiveness in solid-state photochemical transformations, leading to high regio- and enantiospecificity . The photodecarbonylation of this compound has been optimized using continuous flow reactors combined with inline crystallization setups, enhancing scalability and efficiency . This method is particularly advantageous for producing valuable chemical intermediates in a sustainable manner.

Catalytic Applications

This compound has also been explored as a catalyst or catalyst precursor in various organic reactions. Its ability to stabilize reactive intermediates makes it a suitable candidate for facilitating reactions that require precise control over stereochemistry . The compound's low symmetry allows it to engage effectively with other reactants, promoting desired reaction pathways while minimizing side products.

Material Science

In material science, this compound is investigated for its potential use in creating advanced materials such as phthalocyanines and other complex organic frameworks. Its derivatives are being studied for applications in electronic devices due to their unique optical and electrical properties . The cross-cyclotetramerization reactions involving this compound lead to the formation of novel materials with applications ranging from sensors to light-emitting devices.

Biofuel Production

Recent research has explored the use of this compound in biofuel production through hydrothermal liquefaction (HTL) processes. Studies indicate that HTL can convert biomass into bio-oils rich in phenolic compounds and ketones, which can be further upgraded into renewable fuels . The integration of this compound into these processes could enhance the efficiency and yield of biofuel production.

Comprehensive Data Table

Application AreaDescriptionKey Findings/Examples
Chiral Synthesis Precursor for chiral compounds such as aziridinesHigh enantiomeric excesses achieved in drug synthesis
Photochemical Reactions Involved in solid-state photodecarbonylationHigh regio- and enantiospecificity; scalable processes
Catalytic Applications Acts as a catalyst or precursor for organic reactionsStabilizes reactive intermediates
Material Science Used in creating advanced organic materialsDevelopment of electronic devices
Biofuel Production Explored for use in hydrothermal liquefaction processesEnhanced bio-oil yields from biomass

Case Studies and Research Findings

  • Enzymatic Resolution : Research demonstrated that this compound could be effectively used to produce optically active aziridines via enzymatic resolution using Candida Antarctica Lipase B, achieving enantiomeric excesses up to 99% .
  • Photochemical Optimization : A study highlighted the successful optimization of photodecarbonylation reactions using continuous flow reactors, resulting in yields of up to 80% after only 80 minutes of irradiation .
  • Biofuel Efficiency : Investigations into HTL processes showed that biomass conversion using this compound could yield bio-oils with significantly reduced heavy metal content and improved quality for renewable fuel applications .

Mechanism of Action

The mechanism of action of 2,3-diphenylbutanedinitrile depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitrile groups are reduced to primary amines through the transfer of electrons from the reducing agent to the nitrile carbon, followed by protonation . The molecular targets and pathways involved vary based on the reaction conditions and the reagents used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of 2,3-diphenylbutanedinitrile and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 5424-86-2 C₁₆H₁₂N₂ 232.28 Two phenyl groups on C2 and C3 of dinitrile
2,3-Dicyanohydroquinone 4733-50-0 C₈H₄N₂O₂ 176.13 Hydroquinone core with cyano groups at C2/C3
α-Phenylcinnamonitrile 2510-95-4 C₁₅H₁₁N 205.26 Benzyl cyanide derivative with α-phenyl group
2,3-Diphenyl-2,3-butanediol 1636-34-6 C₁₆H₁₈O₂ 242.32 Diol with phenyl groups on C2 and C3

Key Observations :

  • This compound and 2,3-Dicyanohydroquinone both feature dual cyano groups but differ in their core structures (aliphatic vs. aromatic). This distinction impacts their electronic properties and reactivity .
  • α-Phenylcinnamonitrile serves as a precursor in the synthesis of this compound, highlighting its role in radical-mediated dimerization reactions .
  • 2,3-Diphenyl-2,3-butanediol shares phenyl substitution but lacks nitrile functionality, rendering it more polar and less reactive toward nucleophiles .

Physical and Chemical Properties

Property This compound 2,3-Dicyanohydroquinone α-Phenylcinnamonitrile
Melting Point Not reported (crystalline) >250°C (decomposes) 60–62°C (lit.)
Solubility Soluble in acetone, ether Limited solubility in water Soluble in organic solvents
Reactivity Radical dimerization Electrophilic substitution Radical initiation

Analysis :

  • The high thermal stability of 2,3-Dicyanohydroquinone (decomposition >250°C) contrasts with the lower melting point of α-Phenylcinnamonitrile, reflecting differences in aromatic stabilization and hydrogen bonding .
  • This compound exhibits solubility in non-polar solvents, aligning with its aliphatic dinitrile structure, whereas the hydroquinone derivative’s solubility is constrained by its polar hydroxyl groups .
This compound
  • Reactivity : Participates in cycloaddition reactions and serves as a ligand in coordination chemistry due to its electron-withdrawing nitrile groups.
  • Applications : Used in the synthesis of heterocyclic compounds and as a precursor for high-performance polymers .
2,3-Dicyanohydroquinone
  • Reactivity : Undergoes electrophilic substitution at the hydroxyl groups, enabling functionalization for pharmaceuticals and dyes.
  • Applications : Explored in electrochemical sensors and as a building block for organic semiconductors .
α-Phenylcinnamonitrile
  • Reactivity : Acts as a radical initiator in polymerization and dimerization reactions.
  • Applications : Intermediate in agrochemicals and pharmaceuticals .

Biological Activity

2,3-Diphenylbutanedinitrile is an organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its significance in various fields, including pharmacology and agriculture.

This compound is characterized by its two phenyl groups and dinitrile functional groups. Its chemical structure can be represented as follows:

C15H12N2\text{C}_{15}\text{H}_{12}\text{N}_2

This structure contributes to its unique interactions with biological systems.

Cytotoxic Effects

Another area of interest is the cytotoxic effects of dinitriles. Compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells. For example, studies have shown that certain dinitriles can trigger cell death pathways in various cancer cell lines through oxidative stress mechanisms and DNA damage . While specific data on this compound remains sparse, these findings may imply similar activities.

Case Study 1: Induced Resistance in Plants

A study focusing on the application of related compounds in agricultural practices found that certain dinitriles could enhance disease resistance in crops. By spraying plants with specific dinitriles before pathogen exposure, researchers observed an upregulation of defense-related genes and enhanced resistance against fungal infections . This suggests that this compound could potentially serve as a biopesticide or plant growth enhancer.

Case Study 2: Genotoxicity Assessment

In evaluating the genotoxic potential of industrial chemicals similar to this compound, frameworks have been established to assess genetic damage risks. These frameworks emphasize the importance of understanding the mechanisms by which compounds induce genetic alterations . While specific data on this compound is not available, the methodologies applied in these studies could be adapted for future research on this compound.

Research Findings

Study FocusFindingsReference
Antifungal ActivityInduction of systemic resistance in plants through jasmonic acid signaling
Cytotoxic EffectsInduction of apoptosis in cancer cells via oxidative stress
Induced Resistance in PlantsEnhanced disease resistance observed when applying related dinitriles
Genotoxicity FrameworkAssessment methodologies established for evaluating genetic damage risks

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-Diphenylbutanedinitrile, and what experimental precautions are critical?

  • Methodology : Two primary methods are documented. Method A involves a 1-liter three-necked flask equipped with a stirrer, condenser, and dropping funnel, using controlled heating and reflux conditions. Method B (not fully detailed here) may involve alternative catalysts or solvents. Key precautions include conducting reactions in a fume hood due to nitrile toxicity and monitoring exothermic reactions to prevent thermal runaway .
  • Purification : Recrystallization from ethanol or acetone is recommended, with yields typically ranging from 60–75%. Ensure inert atmospheres (e.g., nitrogen) during isolation to avoid hydrolysis of the nitrile groups .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store in airtight containers under inert gas (argon/nitrogen) at 4°C to prevent moisture absorption and degradation. Nitriles are prone to hydrolysis in humid conditions, forming carboxylic acids or amides, which can alter reactivity .
  • Safety : Use nitrile gloves and eye protection. In case of exposure, follow protocols for nitrile-containing compounds: flush skin/eyes with water and seek medical attention. Waste must be segregated and disposed via certified chemical waste services .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Characterization :

  • NMR : 1H^{1}\text{H}-NMR (CDCl3_3) shows phenyl protons as multiplets (δ 7.2–7.5 ppm) and nitrile carbons at ~115–120 ppm in 13C^{13}\text{C}-NMR.
  • IR : Strong absorption at ~2240 cm1^{-1} (C≡N stretch).
  • MS : Molecular ion peak at m/z 260 (C16_{16}H12_{12}N2_2) with fragmentation patterns confirming the diphenyl backbone .

Advanced Research Questions

Q. How can stereochemical outcomes in derivatives of this compound be analyzed?

  • Stereochemical Analysis : Use X-ray crystallography to resolve crystal structures of derivatives. For dynamic systems, variable-temperature NMR can detect conformational changes. Computational modeling (DFT) predicts steric and electronic influences on stereoselectivity, validated against experimental data .
  • Case Study : Compare with [2,3]-Wittig rearrangement studies, where stereoselectivity is influenced by transition-state stabilization. Similar principles may apply to nitrile-based systems .

Q. What strategies resolve contradictions in spectroscopic data during derivative synthesis?

  • Data Cross-Validation : Combine multiple techniques (e.g., 2D-NMR, HRMS) to confirm structural assignments. For ambiguous peaks, isotopic labeling (e.g., 15N^{15}\text{N}-nitriles) can clarify signal origins.
  • Contradiction Example : Discrepancies in 13C^{13}\text{C}-NMR nitrile shifts may arise from solvent polarity or hydrogen bonding. Repeat analyses in deuterated DMSO or toluene to assess solvent effects .

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

  • Process Optimization :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) to enhance nitrile coupling efficiency.
  • Solvent Effects : Compare polar aprotic solvents (DMF, acetonitrile) versus non-polar (toluene) to balance reaction rate and byproduct formation.
  • Scale-Up : Use continuous flow reactors to improve heat dissipation and reduce safety risks associated with batch processing .

Q. What are the metabolic or degradation pathways of this compound under physiological conditions?

  • Degradation Studies : Incubate the compound in buffered solutions (pH 7.4) at 37°C and analyze products via LC-MS. Nitriles may hydrolyze to amides (via nitrilase enzymes) or undergo β-elimination under basic conditions. Compare with 2,3-Diphosphoglycerate metabolism studies for analogous degradation mechanisms .

Methodological Notes

  • Synthesis References : For detailed protocols, consult Organic Syntheses (1952) DOI: 10.15227/orgsyn.032.0063 .
  • Safety Compliance : Adhere to GB/T16483 and GB/T17519 standards for chemical handling and waste management .
  • Data Reproducibility : Report solvent purity, temperature, and stirring rates explicitly to ensure reproducibility, as minor variations significantly impact nitrile reactions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Diphenylbutanedinitrile
Reactant of Route 2
2,3-Diphenylbutanedinitrile

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